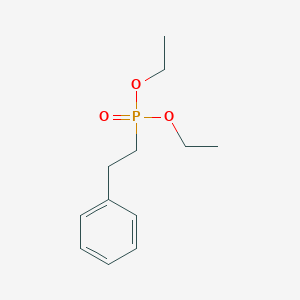

2-Diethoxyphosphorylethylbenzene

描述

Contextualization of Organophosphorus Compounds in Contemporary Synthetic Methodologies

Organophosphorus compounds, organic molecules containing a phosphorus-carbon bond, are integral to modern organic synthesis. nih.gov Their utility spans a wide array of applications, from medicinal and agricultural chemistry to materials science. chemimpex.com In synthetic organic chemistry, they are perhaps most renowned for their role in carbon-carbon bond formation. nih.gov

Phosphonates, a prominent class of organophosphorus compounds, are widely used as precursors in olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction, a modification of the Wittig reaction, involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high (E)-stereoselectivity. wikipedia.org The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate (B84403) byproduct. wikipedia.org

The synthesis of phosphonates themselves is often achieved through the Michaelis-Arbuzov reaction, a versatile method for forming a phosphorus-carbon bond by reacting a trialkyl phosphite (B83602) with an alkyl halide. nih.gov This reaction, along with other modern synthetic protocols, has made a wide variety of phosphonate (B1237965) reagents readily accessible for synthetic applications. nih.gov

Academic Significance of 2-Diethoxyphosphorylethylbenzene as a Key Synthetic Intermediate in Scholarly Investigations

While extensive literature exists for the closely related diethyl benzylphosphonate and diethyl (2-oxo-2-phenylethyl)phosphonate, specific scholarly investigations focusing solely on this compound are less prevalent. However, its structural characteristics strongly suggest its primary role as a key intermediate in the synthesis of stilbene (B7821643) derivatives and other related structures through olefination reactions.

The academic significance of this compound lies in its ability to act as a precursor to the corresponding carbanion, which can then be reacted with various aldehydes to construct a new carbon-carbon double bond. This makes it a valuable tool for chemists seeking to synthesize molecules containing the 1,2-diphenylethylene (stilbene) scaffold, a core structure found in numerous biologically active compounds and functional materials. For instance, a common laboratory procedure involves the reaction of diethyl benzylphosphonate with benzaldehyde (B42025) to synthesize (E)-Stilbene via the Horner-Wadsworth-Emmons reaction. chegg.com By analogy, this compound would react with benzaldehyde to yield 1,2-diphenylpropene.

The table below outlines the physical properties of this compound, also known as Diethyl (2-phenylethyl)phosphonate.

| Property | Value |

| CAS Number | 54553-21-8 |

| Molecular Formula | C₁₂H₁₉O₃P |

| Molecular Weight | 242.25 g/mol |

Data sourced from commercially available information.

Evolution of Research Perspectives on Diethoxyphosphorylethylbenzene Derivatives and Their Utility

Research perspectives on phosphonates, including derivatives of the diethoxyphosphorylethylbenzene family, have evolved significantly. Initially valued for their fundamental reactivity in olefination reactions, the focus has expanded to include the development of more sophisticated applications and the synthesis of complex, high-value molecules.

The evolution can be seen in the numerous modifications and improvements to the Horner-Wadsworth-Emmons reaction itself. For example, the Still-Gennari modification allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific reaction conditions. wikipedia.org This demonstrates a shift from simply forming a double bond to precisely controlling its stereochemistry, which is crucial in the synthesis of pharmaceuticals and other complex targets.

Furthermore, research has expanded to explore the biological activities of phosphonate derivatives themselves. Studies on diethyl benzylphosphonate derivatives have shown their potential as antimicrobial agents, highlighting a move towards designing phosphonates not just as synthetic intermediates, but as the core of bioactive molecules. nih.gov This suggests that derivatives of this compound could also be investigated for their own intrinsic biological properties. The development of methods for the modular preparation of various phosphonylated derivatives from simple diethyl phosphonates further underscores the expanding utility of this class of compounds. nih.gov

Scope and Objectives of Academic Inquiry into this compound-Centered Transformations

The primary objective of academic inquiry into transformations centered on this compound and its analogs is the development of efficient and selective synthetic routes to valuable target molecules. Key areas of investigation include:

Synthesis of Natural Products and Bioactive Molecules: A major driving force is the application of phosphonate-based olefinations in the total synthesis of natural products that contain alkene moieties. conicet.gov.ar The HWE reaction is a reliable method for constructing complex carbon skeletons found in macrolides and other biologically active compounds. conicet.gov.ar

Development of New Synthetic Methodologies: Research is ongoing to refine and expand the scope of phosphonate-based reactions. This includes the development of novel phosphonate reagents, the use of catalysts to improve reaction efficiency and selectivity, and the design of one-pot and tandem reaction sequences that streamline synthetic processes. researchgate.net

Materials Science Applications: Stilbene derivatives, which can be synthesized using phenethylphosphonates, are known for their interesting photophysical properties. Research in this area aims to create novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs).

Exploration of Biological Activity: As evidenced by studies on related benzylphosphonates, there is an increasing interest in the direct biological applications of phosphonate compounds. nih.gov Future academic inquiry may focus on synthesizing and screening libraries of this compound derivatives for potential therapeutic or agrochemical properties.

The table below summarizes the key reactions and potential applications that drive research in this area, based on data from related phosphonates.

| Reaction Type | Reagents | Product Type | Potential Applications |

| Michaelis-Arbuzov | 2-Phenylethyl halide + Triethyl phosphite | This compound | Synthesis of the key intermediate |

| Horner-Wadsworth-Emmons | This compound + Aldehyde/Ketone | Substituted Stilbenes/Alkenes | Natural Product Synthesis, Materials Science |

| Bioactivity Screening | Derivatives of this compound | N/A | Pharmaceuticals, Agrochemicals |

Structure

3D Structure

属性

IUPAC Name |

2-diethoxyphosphorylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXGRJPJMNUCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392567 | |

| Record name | Diethyl 2-phenylethyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54553-21-8 | |

| Record name | Diethyl 2-phenylethyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Diethoxyphosphorylethylbenzene in Research Laboratories

Phosphorylation Strategies for Ethylbenzene (B125841) Precursors and Mechanistic Considerations

The direct formation of the carbon-phosphorus bond on an ethylbenzene framework can be achieved through several distinct chemical pathways. The choice of method often depends on the available starting materials, desired yield, and tolerance for various reaction conditions. These strategies include radical-based additions, transition metal-catalyzed cross-couplings, and classical nucleophilic substitution reactions.

Radical Addition-Based Phosphorylation Approaches and Their Optimization

Radical phosphorylation offers a pathway to form C-P bonds under conditions that are often complementary to traditional ionic reactions. These methods typically involve the generation of a phosphorus-centered radical, which then adds to a suitable acceptor on the ethylbenzene precursor.

The process can be initiated by the radical addition of a P-centered radical to a carbon-carbon double bond. oaepublish.com For a precursor like styrene (B11656) (vinylbenzene), a phosphonyl radical can add to the double bond, creating a carbon-centered radical intermediate at the benzylic position. oaepublish.com This intermediate can then be trapped or undergo further reactions to yield the final product. Optimization of these reactions involves careful selection of radical initiators, solvents, and temperature to maximize the yield of the desired phosphonate (B1237965) and minimize side reactions. A variety of electron-rich and electron-deficient substrates can successfully participate in these reactions. oaepublish.com The involvement of a radical pathway is often confirmed by experiments showing reaction inhibition in the presence of radical scavengers like 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO). oaepublish.com

Table 1: Factors in Optimization of Radical Phosphorylation

| Parameter | Description | Potential Impact on Synthesis |

| Radical Initiator | Chemical species that initiates the radical chain reaction (e.g., peroxides, AIBN). | Affects initiation rate and reaction temperature requirements. |

| P-Radical Source | Compound that generates the phosphorus-centered radical (e.g., H-phosphonates, phosphine (B1218219) oxides). | Determines the type of phosphorus group introduced. |

| Substrate | Ethylbenzene derivative, often requiring a functional handle like a double bond (e.g., styrene). | The structure of the precursor dictates the position of phosphorylation. |

| Solvent | The medium in which the reaction is conducted. | Can influence radical stability and solubility of reactants. |

| Temperature | Reaction temperature. | Controls the rate of radical initiation and propagation steps. |

Transition Metal-Catalyzed Phosphorylation Techniques and Ligand Effects

Transition metal catalysis provides a powerful and versatile tool for forming C-P bonds, particularly for aryl and vinyl substrates. These reactions, often referred to as Hirao or C-P cross-coupling reactions, typically employ palladium, nickel, or copper catalysts to couple an ethylbenzene-derived halide or triflate with a phosphorus nucleophile, such as a dialkyl phosphite (B83602).

The mechanism of these reactions often involves an oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0)), followed by reaction with the phosphorus nucleophile and reductive elimination to yield the arylphosphonate and regenerate the catalyst. nih.govuu.nl The choice of ligand coordinated to the metal center is crucial and can dramatically influence the reaction's efficiency, selectivity, and substrate scope. nih.gov Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the catalytic intermediates. nih.gov For instance, nickel-catalyzed cross-coupling of aryl halides with secondary phosphine oxides can be induced by visible light through a ligand-to-metal charge transfer (LMCT) process, avoiding the need for a separate photocatalyst.

Table 2: Comparison of Ligand Effects in Ni-Catalyzed Phosphorylation

| Ligand Type | Example | General Effect on Reaction |

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Commonly used, but can lead to slower reaction rates or require higher temperatures. |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often enhances catalytic activity and stability, allowing for lower catalyst loadings. |

| Tridentate Phosphines | Triphos | Can support the formation of stable five-coordinate Ni(II)-aryl intermediates after oxidative addition. uu.nl |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donating ligands that can form highly active and stable catalysts. |

Arbuzov Reaction-Derived Synthetic Routes to 2-Diethoxyphosphorylethylbenzene and Variations

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, forming a P-C bond through the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgchem-station.com In the context of this compound, the classical route involves the reaction of a 2-haloethylbenzene (e.g., 2-bromoethylbenzene or 2-chloroethylbenzene) with triethyl phosphite.

The mechanism begins with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the ethylbenzene side chain bearing the halogen. organic-chemistry.orgnih.gov This Sɴ2 reaction forms a quasi-phosphonium salt intermediate. nih.gov The displaced halide ion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate in a second Sɴ2 reaction, leading to the formation of the final diethyl phosphonate product and a volatile ethyl halide byproduct. organic-chemistry.orgnih.gov

Numerous variations of the classical Arbuzov reaction have been developed to improve yields, shorten reaction times, or expand the substrate scope. nih.govbenthamdirect.com These include:

Lewis Acid Catalysis: The addition of a Lewis acid can facilitate the reaction at lower temperatures, particularly for less reactive halides. organic-chemistry.org

Microwave-Assisted Reactions: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes. benthamdirect.com

Alcohol-Based Modifications: An alternative approach avoids the use of alkyl halides altogether by reacting an alcohol, such as 2-phenylethanol, directly with triethyl phosphite in the presence of a catalyst like tetrabutylammonium iodide (n-Bu₄NI). nih.govrsc.org

Table 3: Variations of the Arbuzov Reaction for Phosphonate Synthesis

| Reaction Type | Typical Conditions | Advantages |

| Classical Thermal | Neat reactants, heated at >150 °C for several hours. | Simple, no additional reagents required. |

| Lewis Acid-Mediated | Addition of a Lewis acid (e.g., ZnCl₂, AlCl₃), room temperature or mild heating. | Milder conditions, suitable for sensitive substrates. organic-chemistry.org |

| Microwave-Assisted | Microwave irradiation, often solvent-free. | Drastically reduced reaction times, improved yields. benthamdirect.com |

| Alcohol-Based | Alcohol precursor, trialkyl phosphite, catalyst (e.g., n-Bu₄NI), heating. | Avoids the use of alkyl halides, environmentally benign. rsc.org |

Alternative Phosphite Ester-Mediated Pathways and Novel Catalytic Systems

Beyond the traditional Arbuzov reaction, other synthetic pathways utilize phosphite esters to create C-P bonds, often employing novel catalytic systems to achieve the transformation under mild conditions. These methods can involve photochemical activation or the use of different metal catalysts.

Visible-light photoredox catalysis has emerged as a powerful tool. In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates from precursors like aryl halides. organic-chemistry.org These radicals can then be trapped by phosphorus nucleophiles to form the desired C-P bond. This method offers an inexpensive and mild alternative to some transition-metal-catalyzed processes. organic-chemistry.org

Copper-catalyzed reactions provide another valuable alternative. For example, the coupling of phosphorus nucleophiles with diaryliodonium salts at room temperature, catalyzed by a simple copper source, can produce aryl phosphonates in high yields and with very short reaction times (e.g., 10 minutes). organic-chemistry.org Aryne-mediated reactions also circumvent the need for transition metals. In this approach, an aryne intermediate is generated in situ and is subsequently trapped by a trialkyl phosphite to form the aryl phosphonate. nih.govresearchgate.net

Functional Group Interconversion and Derivatization Strategies Affecting the Ethylbenzene Moiety Towards this compound

In some synthetic strategies, the phosphorus-carbon bond is formed first, yielding a phosphonic acid or a different phosphonate ester. Subsequent reactions are then required to obtain the target this compound.

Esterification and Transesterification Strategies for Phosphonate Synthesis

When the initial phosphorylation yields 2-phenylethylphosphonic acid, a direct esterification step is necessary to produce the diethyl ester. The esterification of phosphonic acids can be more complex than that of carboxylic acids, as it can produce both mono- and di-esters. nih.gov

Several methods have been developed for the selective diesterification of phosphonic acids:

Orthoester Method: Using triethyl orthoacetate as both a reagent and solvent is an effective method. The reaction temperature can be controlled to selectively form either the mono- or diethyl ester. nih.govresearchgate.net At higher temperatures, the reaction proceeds through intermediates to form the diester in good yields. nih.govresearchgate.net

Acid-Catalyzed Esterification: The most common method involves refluxing the phosphonic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. nih.gov

Silylation-Alcoholysis (McKenna Method): This two-step procedure involves treating the phosphonic acid with a silylating agent like bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) phosphonate intermediate. This reactive intermediate is then treated with ethanol to quantitatively yield the diethyl phosphonate product. nih.gov

Transesterification is employed when the initial synthesis yields a phosphonate ester other than the desired diethyl version (e.g., dimethyl or dibenzyl phosphonate). This process involves reacting the starting ester with an excess of ethanol, typically under catalytic conditions, to exchange the alkoxy groups. proquest.com Microwave-assisted transesterification can be particularly efficient for these transformations. proquest.com

Table 4: Selected Methods for Esterification and Transesterification of Phosphonates

| Method | Reagents | Key Features |

| Direct Esterification (Orthoester) | Phosphonic acid, triethyl orthoacetate | Temperature-controlled selectivity for mono- or di-ester. nih.govresearchgate.net |

| Direct Esterification (Acid) | Phosphonic acid, excess ethanol, HCl or H₂SO₄ | A classical and widely used method. nih.gov |

| McKenna Method | 1. Phosphonic acid, TMSBr2. Ethanol | Mild conditions, high yields. nih.gov |

| Transesterification | Phosphonate ester (e.g., dimethyl), excess ethanol, catalyst | Useful for converting one type of ester to another. proquest.com |

Alkylation and Arylation Methods to Introduce the Ethylbenzene Component

The synthesis of this compound and its analogues relies on the formation of a crucial carbon-phosphorus (C-P) bond. The introduction of the ethylbenzene moiety can be achieved through two primary strategies: alkylation, where the phosphonate group is attached to a pre-existing ethylbenzene structure, or arylation, where an ethyl group is attached to a phosphonated benzene ring or a phosphorus-containing reactant is coupled with an ethylbenzene derivative.

Alkylation Methods:

The most traditional and widely employed alkylation method for forming the C-P bond is the Michaelis-Arbuzov reaction . In a typical synthesis of this compound, this reaction would involve the treatment of a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the electrophilic carbon of the halide, followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion to yield the final phosphonate ester.

Recent advancements have focused on improving the efficiency and conditions of this reaction. For instance, Lewis acids can be used to mediate the Michaelis-Arbuzov reaction, enabling the preparation of arylmethyl phosphonate esters at room temperature in good yields organic-chemistry.org. Another approach involves the direct conversion of benzylic and allylic alcohols into their corresponding phosphonates. This can be accomplished by reacting the alcohol with triethyl phosphite in the presence of a catalyst like zinc iodide, providing a convenient alternative to the traditional Arbuzov reaction which requires starting from halides acs.org.

A notable sustainable protocol for the synthesis of benzyl phosphonates, which are structurally similar to the target compound, utilizes a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in polyethylene glycol (PEG-400) as an environmentally benign solvent. This method avoids the use of volatile organic solvents and proceeds smoothly at room temperature, achieving excellent yields frontiersin.org. The reaction likely proceeds through an in-situ Finkelstein reaction where the benzyl halide is converted to a more reactive benzyl iodide, which is then displaced by the dialkyl phosphite frontiersin.org.

Arylation Methods:

Arylation methods provide a powerful alternative for constructing the C-P bond, particularly through transition-metal-catalyzed cross-coupling reactions. The Hirao reaction , a palladium-catalyzed cross-coupling of a dialkyl H-phosphonate with an aryl halide, is a key method in this category. To synthesize this compound, this would involve coupling diethyl phosphite with an appropriate aryl halide such as 1-bromo-2-ethylbenzene in the presence of a palladium catalyst and a base. Microwave irradiation has been shown to significantly accelerate this reaction, with quantitative cross-coupling achieved in minutes organic-chemistry.org.

Other modern arylation techniques have also been developed. A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts allows for P-C bond formation at room temperature within a very short reaction time organic-chemistry.org. Additionally, Friedel-Crafts-type arylation strategies have been reported for the conversion of specific organic phosphates into α,α-diaryl esters, demonstrating the utility of arylation in complex molecule synthesis researchgate.netnih.gov. These methods highlight the ongoing development of versatile C-P bond-forming reactions that can be adapted for the synthesis of specific target molecules like this compound.

| Method | Reactants | Key Features | Reference |

| Michaelis-Arbuzov | 2-Phenylethyl halide + Triethyl phosphite | Classic, robust C-P bond formation | General Knowledge |

| Lewis Acid-Mediated Arbuzov | Arylmethyl halide + Triethyl phosphite | Room temperature conditions | organic-chemistry.org |

| Direct Alcohol Conversion | 2-Phenylethanol + Triethyl phosphite | Avoids halide intermediate; ZnI₂ catalyst | acs.org |

| Hirao Cross-Coupling | 1-Bromo-2-ethylbenzene + Diethyl phosphite | Palladium-catalyzed; efficient for arylphosphonates | organic-chemistry.org |

| Sustainable Alkylation | Benzyl halide + Diethyl phosphite | KI/K₂CO₃ catalyst in PEG-400 | frontiersin.org |

Green Chemistry Principles in this compound Synthesis and Sustainability Research

The principles of green chemistry are increasingly integral to the design of synthetic routes in modern research, aiming to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency . The synthesis of phosphonates, including this compound, is an area where these principles have been actively applied to develop more sustainable methodologies .

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. Consequently, research has focused on developing solvent-free reaction conditions and employing environmentally benign solvents.

Solvent-Free Synthesis: Many phosphonate syntheses, such as the Kabachnik-Fields and Pudovik reactions, can be performed under solvent-free conditions researchgate.net. These reactions are often promoted by microwave irradiation or ultrasound, which can lead to higher yields and significantly shorter reaction times compared to conventional heating . For example, a catalyst-free Kabachnik–Fields reaction yielded 99% of the product in just 20 seconds under solvent-free sonication, a significant improvement over solvent-based methods which resulted in lower yields . Similarly, the synthesis of α-hydroxyphosphonates can be achieved by heating a mixture of an aldehyde and a dialkyl phosphite with a catalytic amount of triethylamine, with the product often crystallizing directly from the reaction mixture upon cooling researchgate.net.

Environmentally Benign Solvents: When a solvent is necessary, green alternatives such as water or polyethylene glycol (PEG) are preferred over volatile organic compounds (VOCs). Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Several methods for preparing α-aminophosphonates and α-hydroxyphosphonates in aqueous media have been developed researchgate.net. PEG is another excellent alternative, acting as a recyclable, non-volatile, and effective reaction medium that can also enhance the reactivity of inorganic bases frontiersin.org.

The choice of reaction medium has a profound impact on reaction efficiency and environmental footprint, as demonstrated by comparative studies.

| Reaction Condition | Yield (%) | Advantages | Reference |

| Solvent-Free (Sonication) | 99% | Rapid reaction, no solvent waste, high yield | |

| Dichloromethane | 80% | Conventional solvent | |

| Acetonitrile (B52724) | 75% | Conventional solvent | |

| Ethanol | 67% | Greener solvent, but lower yield | |

| Water | 45% | Greenest solvent, but significantly lower yield in this case |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product wikipedia.orgacs.org. It provides a more insightful metric of waste generation at the molecular level than reaction yield alone, as a reaction with 100% yield can still generate significant waste if it produces a large quantity of byproducts .

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, aiming for an ideal atom economy of 100% wordpress.com. Addition reactions, such as the phospha-Michael (Pudovik) reaction for phosphonate synthesis, are highly atom-economical because they involve the combination of reactants without the loss of any atoms mdpi.com. In contrast, substitution reactions (like the Michaelis-Arbuzov reaction) and elimination reactions inherently produce byproducts, leading to a lower atom economy.

For example, in the synthesis of this compound from 2-phenylethyl bromide and triethyl phosphite, the desired product is formed alongside the byproduct ethyl bromide. While the reaction may have a high chemical yield, the atoms in the ethyl bromide byproduct are considered waste from an atom economy perspective.

| Reaction Type | General Scheme | Atom Economy | Example in Phosphonate Synthesis |

| Addition | A + B → C | 100% (Ideal) | Pudovik Reaction |

| Substitution | A-B + C → A-C + B | < 100% | Michaelis-Arbuzov Reaction |

| Elimination | A-B → A + B | < 100% | (Not a primary route for this target) |

Stereochemical Control in the Synthesis of Chiral Phosphonate Analogues and Related Derivatives

The synthesis of chiral phosphonates is of significant interest due to their applications in medicinal chemistry and as asymmetric catalysts. Chirality in these molecules can arise from a stereogenic carbon atom within the organic framework (C-chiral) or from the phosphorus atom itself being a stereocenter (P-chiral) when it bears four different substituents mdpi.comacs.org. Achieving precise control over the stereochemical outcome of reactions that produce these compounds is a considerable synthetic challenge rsc.org.

Several advanced methodologies have been developed to control stereochemistry during the synthesis of chiral phosphonates:

Chiral Auxiliaries: One established strategy involves the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into one of the reactants to direct the stereoselectivity of a key bond-forming step. In phosphonate synthesis, H-P reagents derived from readily available chiral alcohols like (-)-menthol or BINOL can be used rsc.org. The steric bulk and defined stereochemistry of the auxiliary guide the approach of the other reactants, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse rsc.org.

Asymmetric Catalysis: A more efficient and atom-economical approach is the use of chiral catalysts. These catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. For example, heterobimetallic complexes containing chiral ligands have been shown to effectively catalyze asymmetric hydrophosphorylation reactions, producing α-hydroxyphosphonates with high optical purity mdpi.com. The stereochemical outcome is often controlled by steric repulsion between the catalyst's ligands and the substrates, as well as the specific coordination of the reagents to the metal center mdpi.com.

Substrate Control: In some cases, the chirality can be transferred from a chiral substrate to the product. For instance, the reaction of a chiral aldehyde with an achiral phosphite can proceed with high diastereoselectivity, where the stereochemistry of the final product is dictated by the pre-existing stereocenter in the aldehyde mdpi.com.

The development of catalytic, stereocontrolled methods is a primary focus of modern research. For P-stereogenic phosphonates, dynamic kinetic asymmetric transformation (DKAT) has emerged as a powerful technique. This approach uses a chiral nucleophilic catalyst to couple a racemic H-phosphinate with a nucleophile, such as an alcohol, to generate a chiral phosphonate product with modest to good enantioselectivity mdpi.com.

| Strategy | Description | Mechanism of Control | Key Advantage |

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the phosphite reagent. | The auxiliary sterically directs the approach of the electrophile. | Reliable and well-established method. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral reaction environment. | The catalyst-substrate complex favors a transition state leading to one enantiomer. | High efficiency and atom economy. |

| Substrate Control | A stereocenter already present in a reactant directs the formation of new stereocenters. | The existing chiral center influences the facial selectivity of the reaction. | Useful for elaborating existing chiral molecules. |

| Dynamic Kinetic Asymmetric Transformation (DKAT) | A racemic starting material is converted into a single enantiomer of the product. | A chiral catalyst selectively reacts with one enantiomer of the rapidly equilibrating racemic starting material. | Can theoretically achieve >50% yield of a single enantiomer from a racemate. |

Chemical Reactivity and Transformative Potentials of 2 Diethoxyphosphorylethylbenzene in Organic Synthesis Research

Deprotonation and Carbanion Chemistry of the Diethoxyphosphorylethylbenzene Moiety

The reactivity of 2-diethoxyphosphorylethylbenzene is intrinsically linked to the acidity of the α-proton to the phosphonate (B1237965) group. The removal of this proton by a base generates a stabilized carbanion, a key intermediate for various synthetic transformations.

Generation of Phosphonate Carbanions and Basicity Studies

The formation of a phosphonate carbanion from this compound is achieved through deprotonation using a suitable base. youtube.com This process involves the removal of a proton from the carbon atom adjacent to the phosphorus, resulting in a carbon atom with a negative charge. youtube.com The stability of this carbanion is enhanced by the electron-withdrawing nature of the diethoxyphosphoryl group, which delocalizes the negative charge.

The choice of base is crucial and depends on the acidity of the phosphonate's α-proton. Strong bases are typically required for efficient deprotonation. Common bases used for this purpose include sodium hydride (NaH), n-butyllithium (BuLi), and sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The resulting phosphonate-stabilized carbanions are generally more nucleophilic but less basic compared to the analogous phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This characteristic allows them to react effectively with a broad range of electrophiles under milder conditions. nrochemistry.com

Reactivity with Electrophiles: Alkylation, Acylation, and Carbonylation Reactions

Once generated, the carbanion of this compound serves as a potent nucleophile, capable of reacting with various electrophiles. This reactivity opens avenues for the construction of more complex molecular architectures.

Alkylation: The phosphonate carbanion can be readily alkylated by treatment with alkyl halides. wikipedia.org This reaction forms a new carbon-carbon bond, extending the carbon chain and introducing new functional groups.

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of β-ketophosphonates. These compounds are valuable synthetic intermediates for various transformations, including their use in Horner-Wadsworth-Emmons reactions to synthesize α,β-unsaturated ketones. researchgate.net

Carbonylation: While less common, the reaction of phosphonate carbanions with carbon dioxide (carbonylation) can produce α-phosphono-substituted carboxylic acids, further expanding the synthetic utility of these intermediates.

Wittig-Type Olefination Reactions with this compound as a Reagent

One of the most significant applications of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the synthesis of alkenes. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction Applications and Scope

The HWE reaction involves the reaction of a stabilized phosphonate carbanion, such as the one derived from this compound, with an aldehyde or ketone to produce an alkene. wikipedia.org This reaction is highly valued for its reliability and stereochemical control, often favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com

The scope of the HWE reaction is broad, accommodating a wide variety of aldehydes and ketones. nrochemistry.com It is particularly useful for reacting with hindered ketones that may be unreactive in the standard Wittig reaction. nrochemistry.com The reaction is a cornerstone in the synthesis of natural products and other complex organic molecules, providing a reliable method for constructing carbon-carbon double bonds. conicet.gov.ar The byproducts of the HWE reaction, dialkylphosphate salts, are water-soluble and easily removed by aqueous extraction, simplifying purification. wikipedia.org

Stereoselectivity Control in HWE Reactions Mediated by this compound Derivatives (E/Z Isomerism)

A key feature of the HWE reaction is the ability to influence the stereochemical outcome (E/Z isomerism) of the resulting alkene. While the standard HWE reaction typically yields the thermodynamically more stable (E)-alkene, modifications to the phosphonate reagent and reaction conditions can favor the formation of the (Z)-alkene. wikipedia.orgnih.gov

The stereoselectivity is influenced by several factors, including the structure of the phosphonate, the nature of the base, the solvent, and the reaction temperature. wikipedia.orgyoutube.com For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can enhance (E)-stereoselectivity. wikipedia.org

For the synthesis of (Z)-alkenes, the Still-Gennari modification is widely employed. youtube.com This method utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. wikipedia.orgyoutube.com The electron-withdrawing groups are thought to accelerate the elimination step of the reaction mechanism, favoring the kinetic (Z)-product. wikipedia.org Research has shown that modifying the phosphonate with highly electron-withdrawing groups, like hexafluoroisopropoxyl groups, can lead to enhanced Z-selectivity. nih.gov

Below is a table summarizing the effect of different phosphonate reagents on the stereoselectivity of the HWE reaction.

| Phosphonate Reagent | Typical Stereoselectivity | Key Conditions |

| Diethyl phosphonates | (E)-selective | Standard bases (e.g., NaH, BuLi) |

| Bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari) | (Z)-selective | Strong, non-coordinating bases (e.g., KHMDS), crown ether |

| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | Highly (Z)-selective | Can provide very good Z-selectivity |

Catalyst Systems and Reaction Condition Optimization for HWE Transformations

Optimizing reaction conditions and, in some cases, employing catalyst systems can further enhance the efficiency and selectivity of HWE reactions.

Commonly used bases for the HWE reaction include sodium hydride (NaH), n-butyllithium (BuLi), and sodium methoxide (NaOMe), often in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). organic-chemistry.orgalfa-chemistry.com For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride and an amine base like DBU, can be employed. alfa-chemistry.com

While the HWE reaction is not typically catalytic in the traditional sense, research into catalytic variants exists. For instance, Lewis acids have been explored to activate the carbonyl group towards nucleophilic attack by the phosphonate carbanion. researchgate.net Optimization of reaction parameters such as temperature, solvent, and the specific base and its counterion can have a significant impact on both the yield and the E/Z selectivity of the olefination. wikipedia.orgresearchgate.net For example, studies have shown that lithium salts tend to favor (E)-alkene formation more than sodium or potassium salts. wikipedia.org

The table below outlines some common reaction protocols for the HWE reaction.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The application of these methods to organophosphorus compounds, including derivatives of this compound, allows for the introduction of diverse functionalities.

The Mizoroki-Heck reaction is a Nobel Prize-winning reaction that typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netncl.ac.uknih.gov This reaction provides a powerful method for the arylation of olefins. ncl.ac.uknih.gov The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. researchgate.net

While the Mizoroki-Heck reaction is widely utilized in organic synthesis, researchgate.net specific examples detailing the direct use of this compound or its derivatives as either the halide or alkene partner are not prominently documented in a survey of the chemical literature. However, intramolecular Heck reactions of other functionalized phosphonates have been reported, leading to the formation of phosphorus-containing heterocycles. nih.gov These reactions demonstrate the compatibility of the phosphonate group with the conditions of Heck-type couplings, suggesting the potential for developing such transformations with this compound derivatives in the future.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (the nucleophile) and an organohalide or triflate (the electrophile). nih.govnih.gov A key strategy for involving phosphonate-containing molecules in this reaction is to functionalize them to serve as one of the coupling partners.

A significant advancement in this area is the use of aryl- and naphthylphosphonate-based boronate esters as the nucleophilic partner in Suzuki-Miyaura cross-couplings. ncl.ac.uk This approach provides a complementary pathway to the more traditional method where the phosphonate-containing unit is introduced as the electrophile (e.g., as a bromoarylphosphonate).

In a notable study, diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate was successfully coupled with a variety of aryl and heteroaryl halides. ncl.ac.uk This demonstrates that a derivative of a phenethylphosphonate, specifically a phenylphosphonate (B1237145) boronate ester, can act as an effective nucleophile. For instance, the reaction between diethyl (2-bromophenyl)phosphonate and 2-methoxy-1-naphthylboronic acid under certain catalytic conditions gave a low yield (6%), whereas reversing the functionalities—coupling diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate with 1-bromo-2-methoxynaphthalene—resulted in a significantly improved yield of 56% for the desired biaryl monophosphonate product. ncl.ac.uk This highlights the potential advantages of using the phosphonate-containing partner as the boronate ester.

The efficiency of these couplings is highly dependent on the choice of palladium catalyst and ligand. Biarylphosphine ligands such as XPhos have been shown to be effective for these types of transformations. ncl.ac.uknih.gov

| Entry | Electrophile | Nucleophile | Catalyst/Ligand | Yield (%) |

| 1 | 1-Bromo-2-methoxynaphthalene | Diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate | Pd₂(dba)₃ / XPhos | 56 |

| 2 | Diethyl (2-bromophenyl)phosphonate | 2-Methoxy-1-naphthylboronic acid | Pd₂(dba)₃ / XPhos | 6 |

This table presents a comparison of yields for the Suzuki-Miyaura coupling to form 2-methoxy-1-(2ʹ-diethoxyphosphorylphenyl)naphthylene, demonstrating the strategic advantage of using the phosphonate-containing partner as the boronate ester. Data sourced from Doherty et al., 2014. ncl.ac.uk

Hydrolysis and Transesterification Reactions of the Phosphonate Ester Moiety

The diethyl phosphonate group in this compound is susceptible to hydrolysis and transesterification, providing pathways to modify the phosphorus center and access phosphonic acids or different phosphonate esters.

The hydrolysis of the P-O-C ester linkages in dialkyl phosphonates can be achieved under acidic or basic conditions to yield the corresponding phosphonic acid. The rate of hydrolysis is influenced by the nature of the substituents on the phosphorus atom. A kinetic study on the acidic hydrolysis of various dialkyl phosphonates revealed that diethyl β-phenylethylphosphonate undergoes hydrolysis, although at a slower rate compared to some α-hydroxybenzylphosphonates. This transformation typically proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid.

Transesterification is an equilibrium reaction where the alkoxy groups of the phosphonate ester are exchanged with a different alcohol, driven to completion by removing the alcohol that is evolved. google.com This reaction is a valuable method for modifying the ester groups of this compound, which can alter its physical properties and reactivity. The reaction can be catalyzed by various agents, including acids, bases, and metal salts. google.com For example, butyl stannoic acid has been used as a catalyst for the transesterification of diethyl succinate. google.com While specific studies on the transesterification of this compound are not widely reported, the general principles of phosphonate chemistry suggest its feasibility. A two-step procedure involving transesterification between a diol and diethyl phosphite (B83602) has been used to generate cyclic phosphites for further reactions. organic-chemistry.org

| Catalyst Type | Examples |

| Acids | p-Toluenesulfonic acid |

| Bases | Sodium ethoxide |

| Metal Salts / Organometallics | Butyl stannoic acid, Titanium(IV) isopropoxide |

| "Onium" Salts | Tetrabutylammonium iodide |

This table lists general types of catalysts that can be employed for the transesterification of esters, including phosphonate esters. google.com

Rearrangement Reactions and Intramolecular Cyclizations Involving the Compound

Rearrangement and intramolecular cyclization reactions offer pathways to significantly alter the molecular skeleton of this compound, potentially leading to novel heterocyclic structures.

The Michaelis-Arbuzov reaction, which is the fundamental method for synthesizing phosphonates like this compound from a trialkyl phosphite and an alkyl halide (e.g., 2-phenylethyl bromide), is itself a type of rearrangement of a phosphonium salt intermediate. wikipedia.orgjk-sci.com

While the Michaelis-Arbuzov reaction describes the formation of the compound, rearrangements of the fully formed this compound skeleton are less common. Other organophosphorus rearrangements, such as the phosphonate-phosphinate rearrangement, are known but typically involve different substitution patterns, such as an α-amino group on the phosphonate, and are induced by strong bases.

Intramolecular cyclization reactions of functionalized this compound derivatives represent a potential route to phosphorus-containing heterocycles. For a cyclization to occur, the phenethyl group or the phenyl ring must bear a suitable reactive group that can engage with the phosphonate moiety or a functional group attached to it. For example, the intramolecular cyclization of 2-phenylethyl isocyanates has been studied to form isoquinolones, demonstrating that the phenethyl scaffold is amenable to ring-forming reactions. nih.gov In the realm of phosphonates, intramolecular Heck reactions of appropriately substituted dienylphosphonates have been used to synthesize novel phosphorus heterocycles (phostones and phostams). nih.gov

Applications of 2 Diethoxyphosphorylethylbenzene in Advanced Organic Synthesis Research

A Versatile Building Block in Complex Molecule Construction and Total Synthesis Strategies

The strategic placement of the diethoxyphosphoryl group on the ethylbenzene (B125841) framework renders 2-Diethoxyphosphorylethylbenzene a key intermediate for the synthesis of more elaborate molecular structures. Its utility is particularly evident in olefination reactions and in the assembly of challenging architectures found in natural products.

Synthesis of Substituted Styrenes and Stilbenes via Olefination Reactions

This compound is a key precursor for the generation of a stabilized carbanion, which is a central component of the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination method is widely employed for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgnrochemistry.comtcichemicals.comyoutube.com

In this context, deprotonation of this compound at the carbon adjacent to the phosphorus atom, typically with a strong base such as sodium hydride or n-butyllithium, generates a highly nucleophilic carbanion. nrochemistry.comyoutube.com This carbanion readily reacts with a variety of aldehydes and ketones. The subsequent intramolecular elimination of a water-soluble phosphate (B84403) byproduct drives the reaction forward, yielding the corresponding substituted styrenes or stilbenes. wikipedia.orgtcichemicals.com The general mechanism of the Horner-Wadsworth-Emmons reaction is depicted below:

General Horner-Wadsworth-Emmons Reaction Mechanism

| Step | Description |

|---|---|

| 1. Deprotonation | A base removes the acidic proton from the α-carbon to the phosphonate (B1237965) group, forming a stabilized carbanion. |

| 2. Nucleophilic Attack | The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. |

| 3. Oxaphosphetane Formation | A four-membered ring intermediate, an oxaphosphetane, is formed. |

This table illustrates the generally accepted mechanism of the Horner-Wadsworth-Emmons reaction, a key transformation for this compound.

Research has shown that the reaction conditions, including the choice of base and solvent, can influence the stereochemical outcome of the olefination. wikipedia.org While the HWE reaction with stabilized phosphonates like this compound predominantly yields (E)-alkenes, modifications such as the Still-Gennari variation can be employed to favor the formation of (Z)-alkenes, although this typically requires phosphonates with electron-withdrawing groups. nrochemistry.comyoutube.com

Construction of Challenging Molecular Architectures in Natural Product Synthesis Research

The reliability and stereoselectivity of the Horner-Wadsworth-Emmons reaction make 2-phenylethylphosphonate derivatives valuable tools in the total synthesis of complex natural products. These intricate molecules often contain substituted styrenyl or stilbenyl moieties as part of their core structure. The ability to introduce these fragments in a controlled manner is crucial for the successful synthesis of these biologically active compounds. While direct applications of this compound in this specific context are not extensively documented in readily available literature, the use of structurally similar phosphonates in the synthesis of complex targets highlights its potential.

Role as a Ligand Precursor in Catalysis Research

The phosphorus atom in this compound can be chemically modified, making it a precursor to more complex phosphine (B1218219) ligands. These ligands are of paramount importance in the field of asymmetric catalysis, where they coordinate to transition metals to create chiral catalysts capable of inducing high levels of enantioselectivity in chemical reactions.

Synthesis of Novel Chiral Phosphorus Ligands and Their Evaluation

The development of novel chiral phosphorus ligands is a continuous effort in chemical research, aiming for higher efficiency and selectivity in catalytic processes. While the direct conversion of this compound into specific, widely-used chiral ligands is not a common strategy found in the literature, its structural motif provides a foundation for the design of new ligand classes. The synthesis of such ligands would typically involve the reduction of the phosphonate to a phosphine, followed by the introduction of chiral auxiliaries or further functionalization to create bidentate or polydentate ligands. The evaluation of these new ligands would then involve their application in well-established asymmetric catalytic reactions to determine their effectiveness in terms of conversion and enantiomeric excess.

Application in Asymmetric Catalysis (e.g., asymmetric hydrogenation, asymmetric allylic alkylation)

Chiral phosphine ligands are the cornerstone of many asymmetric catalytic transformations, including asymmetric hydrogenation and asymmetric allylic alkylation. In asymmetric hydrogenation, a chiral metal-phosphine complex delivers hydrogen to a prochiral substrate in a stereocontrolled manner, leading to the formation of a single enantiomer of the product. This technology is of significant industrial importance for the synthesis of chiral pharmaceuticals and agrochemicals. Similarly, in asymmetric allylic alkylation, chiral ligands direct the stereochemical outcome of the substitution reaction on an allylic substrate.

Although specific examples of ligands derived directly from this compound being used in these reactions are not prevalent in the literature, the fundamental principles of chiral ligand design suggest its potential as a starting point for creating ligands for such transformations.

Precursor to Phosphonic Acids and Phosphonates with Modified Functionalities for Research Purposes

This compound can serve as a starting material for the synthesis of a variety of other phosphonic acids and phosphonate esters with modified functionalities. These derivatives are valuable for a range of research applications, from materials science to medicinal chemistry.

The ethyl ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 2-phenylethylphosphonic acid. beilstein-journals.orgnih.gov Milder methods for this dealkylation, such as treatment with bromotrimethylsilane (B50905) followed by alcoholysis, are also available and are particularly useful for substrates with sensitive functional groups. nih.gov

Furthermore, the phenyl ring or the ethyl backbone can be functionalized through various organic reactions. For example, electrophilic aromatic substitution on the phenyl ring can introduce a range of substituents, leading to a library of substituted 2-phenylethylphosphonates. These modified phosphonates can then be used in the applications described above, or they can be converted to their corresponding phosphonic acids. These functionalized phosphonic acids are of interest for their potential as bioactive molecules, for their ability to coordinate with metal ions, and for their use in the preparation of functional materials. For instance, phosphonic acids are known to strongly adsorb onto metal oxide surfaces, making them useful for surface modification applications. rsc.org

Integration into Polymer and Materials Science Research via Functionalization

The incorporation of organophosphorus moieties, specifically phosphonates, into macromolecules has become a significant area of academic research. The compound this compound and its structural analogues serve as key building blocks in this field. Their integration into polymers or onto material surfaces allows for the systematic study of how these functional groups influence bulk and interfacial properties. This academic exploration is crucial for designing next-generation materials with tailored characteristics.

Preparation of Phosphonate-Functionalized Polymers for Academic Study of Structure-Property Relationships

The synthesis of polymers featuring phosphonate groups is a versatile strategy for tuning material properties. Academic research focuses on establishing clear relationships between the polymer architecture, the concentration of phosphonate groups, and the resulting physical and chemical characteristics. These polymers are typically prepared either by the polymerization of phosphonate-containing monomers or by the post-polymerization modification of existing polymer backbones. researchgate.net

One prominent research avenue involves the synthesis of phosphonate-functionalized polypropylenes (PP) and polystyrenes (PS) to enhance properties like thermal stability and flame retardancy. researchgate.netacs.org For instance, phosphonate-modified polypropylenes have been synthesized through a two-step process, displaying significantly improved thermal stability compared to the unmodified polymer. acs.org Similarly, direct phosphorylation of polystyrene using manganese catalysts has been shown to be an efficient method for creating flame-retardant materials. researchgate.net The degree of functionalization can be controlled by adjusting reaction conditions, allowing for systematic studies. researchgate.net

In another approach, ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers has been employed to create well-defined phosphonate-functionalized polycarbonates. nih.gov This method offers excellent control over the polymer's molecular weight and dispersity, which is essential for fundamental structure-property investigations. nih.gov The resulting polymers serve as platforms to understand how the phosphonate group's presence within a biodegradable polyester (B1180765) backbone affects thermal and mechanical behavior. nih.gov

The table below summarizes findings from academic studies on phosphonate-functionalized polymers, illustrating the direct impact of the phosphonate group on key material properties.

| Polymer System | Synthesis Method | Key Property Studied | Research Finding |

| Polypropylene (PP) | Post-polymerization modification | Thermal Stability | Phosphonate-functionalized PP showed higher decomposition temperatures (T10% and T50%) compared to pristine PP. acs.org |

| Polystyrene (PS) | Mn-catalyzed C-H functionalization | Flame Retardancy | Incorporation of phosphonate groups enhanced flame-retardant performance and increased the char yield. researchgate.net |

| Polycarbonates (PC) | Ring-Opening Polymerization (ROP) | Controlled Synthesis | ROP of phosphonate-containing monomers yielded well-defined polymers with low dispersity (Đ = 1.22). nih.gov |

| Poly(β-amino esters) (PBAE) | Copolymerization | Degradation & Mechanical Properties | The chemical structure of the phosphonate-functionalized macromer precursor allowed for tunable degradation rates (5–97% in 2 days). researchgate.net |

These studies demonstrate that the incorporation of moieties derived from compounds like this compound provides a powerful tool for academic researchers to probe and establish fundamental structure-property relationships in advanced polymer systems.

Covalent Grafting onto Surfaces for Academic Study of Interfacial Chemistry

The covalent attachment of phosphonate molecules to material surfaces is a cornerstone of advanced interfacial chemistry research. rsc.org Phosphonic acids, often generated from phosphonate esters, exhibit a strong affinity for a wide range of metal oxide surfaces, such as titania (TiO2) and zirconia (ZrO2), forming stable, covalent bonds. acs.orgacs.orgresearchgate.net This robust anchoring chemistry allows for the precise modification of surface properties, enabling systematic academic inquiry into the phenomena that govern interfacial interactions. rsc.org

A primary focus of this research is to understand how the structure of the anchored phosphonate molecule influences electron transfer events at the semiconductor-molecule interface. acs.org In studies relevant to dye-sensitized solar cells, ruthenium-based dyes functionalized with phosphonate groups are grafted onto TiO2 surfaces. acs.orgacs.org Research has shown that while phosphonate linkers provide very stable surface attachment, the number and position of these anchoring groups can impact the efficiency of electron injection from the dye into the semiconductor. acs.orgacs.org For example, it has been observed that increasing the number of phosphonate binding groups can enhance electrochemical stability. acs.org

Furthermore, the grafting of phosphonate groups is explored as a method to control other critical interfacial properties. Studies have shown that phosphonate-functionalized surfaces can alter wettability and inhibit bacterial adhesion. researchgate.net In the context of electrocatalysis, the functionalization of a cobalt catalyst surface with phosphate groups, derived from phosphonates, was found to dramatically enhance the kinetics of biomass oxidation by promoting interfacial proton transfer. rsc.org This modification led to a 6.5-fold increase in current density and near-perfect selectivity for the desired product. rsc.org

The following table details findings from academic research on the effects of covalent phosphonate grafting on interfacial properties.

| Surface/System | Phosphonate Application | Interfacial Property Studied | Key Research Finding |

| TiO₂ and ZrO₂ | Anchoring of Ru(II) polypyridyl dyes | Electron Transfer & Stability | Phosphonate groups provide strong surface binding, leading to enhanced electrochemical and photostability. acs.org |

| TiO₂ | Comparison with carboxylate anchors | Photoreactivity | Phosphonate-anchored sensitizers showed higher adsorption and greater photoreactivity over a wide pH range compared to carboxylate-anchored ones. acs.org |

| Hydroxyapatite | Surface modification with copolymers | Bacterial Adhesion | Immobilization of phosphonate-containing copolymers altered interfacial properties and inhibited the adhesion of S. epidermidis. researchgate.net |

| Cobalt Catalyst | Brønsted base functionalization | Electrocatalytic Kinetics | Surface phosphate groups facilitated interfacial proton transfer, significantly enhancing the rate and selectivity of HMF electrooxidation. rsc.org |

Through the covalent grafting of molecules structurally related to this compound, academic researchers can systematically investigate and manipulate the complex chemical and physical processes that occur at material interfaces.

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Diethoxyphosphorylethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment in Research Contextsepfl.chorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about molecular structure and atom connectivity by exciting the nuclei of atoms with radiofrequency irradiation. hmdb.ca For 2-Diethoxyphosphorylethylbenzene, NMR is crucial for confirming the presence and connectivity of its distinct structural motifs: the phenyl ring, the ethyl bridge, and the diethyl phosphonate (B1237965) group. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for a comprehensive structural assignment and is also a primary method for assessing the purity of research samples. epfl.ch

¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants for Detailed Structural Confirmation

Detailed analysis of one-dimensional NMR spectra is the first step in the structural verification of this compound. Each nucleus (¹H, ¹³C, ³¹P) provides a unique spectral signature.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include multiplets for the aromatic protons of the phenyl group, and distinct signals for the two methylene (B1212753) groups of the ethyl bridge and the ethoxy groups of the phosphonate moiety. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. oregonstate.edu The spectrum for this compound would display signals for the carbons in the phenyl ring, the ethyl linker, and the ethoxy groups. The chemical shifts are indicative of the carbon's local electronic environment. For instance, aromatic carbons typically resonate between 110 and 160 ppm, while aliphatic carbons appear at higher field (lower ppm values). oregonstate.eduorganicchemistrydata.org

³¹P NMR Spectroscopy: As a compound containing phosphorus, ³¹P NMR is a highly effective and direct method for characterization. oxinst.comresearchgate.net It provides information about the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, and its chemical shift is characteristic of a phosphonate ester. organicchemistrydata.orgyoutube.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-H | ¹H | ~7.20 - 7.35 | m | - |

| -CH₂-Ph | ¹H | ~2.80 - 2.90 | m | - |

| P-CH₂- | ¹H | ~2.10 - 2.20 | m | - |

| O-CH₂- | ¹H | ~4.00 - 4.15 | m | ³J(HH) ≈ 7.1 |

| -CH₃ | ¹H | ~1.25 - 1.35 | t | ³J(HH) ≈ 7.1 |

| Phenyl-C (ipso) | ¹³C | ~140 | - | - |

| Phenyl-C | ¹³C | ~126 - 129 | - | - |

| -CH₂-Ph | ¹³C | ~30 | - | - |

| P-CH₂- | ¹³C | ~25 (d) | - | ¹J(PC) |

| O-CH₂- | ¹³C | ~62 (d) | - | ²J(PC) ≈ 5-7 |

| -CH₃ | ¹³C | ~16 (d) | - | ³J(PC) ≈ 6-7 |

| P | ³¹P | ~28 - 32 | s | - |

Note: The data in this table is predicted based on known chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of the molecule. epfl.chharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ucalgary.calibretexts.orglibretexts.orgslideshare.net In a COSY spectrum of this compound, cross-peaks would confirm the coupling between the adjacent methylene protons of the ethyl bridge and the coupling between the methylene and methyl protons of the ethoxy groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.nethmdb.cahmdb.calibretexts.orgwikipedia.org HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would definitively link the proton signal of the P-CH₂- group to its corresponding carbon signal. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis in Research

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. hmdb.ca It is a fundamental tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. youtube.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to within 0.001 atomic mass units), which allows for the determination of the elemental composition of a molecule. oregonstate.edu This is possible because the exact masses of atoms are not integers. ucalgary.ca For this compound (C₁₂H₁₉O₃P), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, providing strong evidence for the molecular formula. ucalgary.carsc.org

Interactive Data Table: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (Da) |

| C₁₂H₁₉O₃P | [M+H]⁺ | 243.11445 |

| C₁₂H₁₉O₃P | [M+Na]⁺ | 265.09639 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. nih.govresearchgate.netuab.edu The analysis of these fragments provides detailed structural information. youtube.comnih.govnih.govnist.gov The fragmentation of this compound would likely proceed through characteristic pathways, including cleavage of the P-C bond, loss of ethylene (B1197577) from the ethoxy groups, and cleavage of the ethyl bridge. Understanding these fragmentation pathways helps to confirm the connectivity of the molecule. sdsu.edu

Infrared (IR) Spectroscopy for Identification of Key Functional Groups within Research Samples

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. hmdb.carsc.org Each functional group absorbs IR radiation at a characteristic frequency. nih.govsigmaaldrich.comchemicalbook.com The IR spectrum of this compound would exhibit specific absorption bands corresponding to its key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O (Phosphoryl) | Stretch | ~1250 - 1270 | Strong |

| P-O-C | Stretch | ~1020 - 1050 | Strong |

| C-H (Aromatic) | Stretch | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | ~1450 - 1600 | Medium-Weak |

The presence of a strong absorption band around 1250 cm⁻¹ is particularly indicative of the P=O stretch, a hallmark of phosphonates. researchgate.net The bands in the 1020-1050 cm⁻¹ region correspond to the P-O-C stretching vibrations. Aromatic C-H and C=C stretching bands, along with aliphatic C-H stretching bands, would also be present, confirming the hydrocarbon framework of the molecule. sigmaaldrich.com

Chromatographic Techniques for Separation and Purity Determination in Research Synthesis

The structural integrity and purity of synthesized this compound are critical for its application in further research. Chromatographic methods are the cornerstone of analytical procedures, offering robust and reliable means for separation and quantification.

The development of effective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods is fundamental for the analysis of this compound and related organophosphorus esters. nih.govresearchgate.net Method development involves a systematic optimization of chromatographic conditions to achieve a robust, reproducible, and validatable analytical procedure. nih.gov

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable organophosphate esters. tandfonline.comtandfonline.comnih.gov The development of a GC method for this compound would involve careful selection of the column, carrier gas, temperature program, and detector. tandfonline.com Non-polar or semi-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5, OV-5), are commonly used for separating organophosphorus compounds. tandfonline.comtandfonline.comresearchgate.net The temperature program typically starts at a lower temperature to separate volatile impurities and then ramps up to elute the target analyte and any higher-boiling byproducts. tandfonline.com For detection, a mass spectrometer provides structural information for definitive peak identification, while a flame photometric detector (FPD) in phosphorus mode offers high selectivity for phosphorus-containing compounds. d-nb.info

High-Performance Liquid Chromatography (HPLC) is often preferred for organophosphorus compounds that may be thermally labile. acs.orgnih.gov For aromatic phosphonates like this compound, reversed-phase HPLC is a common starting point. A typical setup would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection can be achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the aromatic ring's chromophore. nih.govacs.org For compounds lacking a strong chromophore or for achieving lower detection limits, alternative detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. In cases where standard reversed-phase chromatography provides insufficient retention for more polar phosphonates, techniques like ion-pair chromatography or mixed-mode chromatography (MMC), which combines reversed-phase and ion-exchange functionalities, can be utilized to improve retention and peak shape. acs.org

Below is a table summarizing typical starting conditions for the chromatographic analysis of organophosphate esters, which would be adapted for this compound.

Table 1: Representative GC and HPLC Method Parameters for Organophosphate Ester Analysis

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD/UV) |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar tandfonline.com | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase / Carrier Gas | Helium, constant flow (e.g., 1.2-1.5 mL/min) tandfonline.comtandfonline.com | Gradient of Acetonitrile/Water or Methanol/Water nih.govnih.gov |

| Temperature Program | Example: 70°C initial, ramp 15°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) tandfonline.com | Isothermal (e.g., 40°C) or temperature gradient nih.gov |

| Injector | Split/Splitless or PTV, 280°C tandfonline.com | Autosampler, injection volume 5-20 µL |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) | Diode Array Detector (DAD) or UV-Vis Detector (e.g., 260 nm) acs.org |

| Sample Preparation | Dilution in a suitable organic solvent (e.g., hexane (B92381), ethyl acetate) | Dilution in mobile phase or a compatible solvent |

While this compound itself is not chiral, many organophosphorus compounds, particularly pesticides and nerve agents, possess a chiral center at the phosphorus atom. tandfonline.comnih.gov The synthesis of chiral derivatives of this compound would necessitate methods to separate and quantify the resulting enantiomers, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral chromatography, in both GC and HPLC formats, is the primary technique for determining enantiomeric purity. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantioseparation. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are highly effective for a broad range of chiral compounds, including organophosphates. nih.govresearchgate.net The separations are often performed in normal-phase mode, using mobile phases composed of hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695). nih.govresearchgate.net The choice of alcohol and its concentration in the mobile phase are critical parameters for optimizing selectivity and resolution. nih.gov

Chiral Gas Chromatography (GC) can also be used for the enantiomeric separation of volatile and thermally stable chiral organophosphorus compounds. tandfonline.comtandfonline.com This technique employs capillary columns coated with a chiral stationary phase. tandfonline.com Cyclodextrin derivatives and phases like Chirasil-Val have been successfully used to resolve enantiomers of certain organophosphorus compounds. tandfonline.comtandfonline.com The separation of diastereomers, which have different physicochemical properties, can often be achieved on standard non-chiral columns. tandfonline.com

The development of a chiral separation method involves screening different CSPs and mobile phase compositions to find conditions that provide baseline resolution of the enantiomers.

Table 2: Examples of Chiral Chromatographic Separations for Organophosphorus Compounds

| Compound Class | Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|---|

| Organophosphate Pesticides (e.g., Fenamiphos) | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IH, IJ, IK) nih.gov | Hexane/Alcohol mixtures (e.g., Hexane/Ethanol) nih.govresearchgate.net | UV |

| Aminoarylmethyl Phosphonates | Chiral HPLC | Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD) researchgate.net | Hexane/Ethanol researchgate.net | UV |

| Organophosphorus Compounds (e.g., Tabun) | Chiral GC | Ni(II)Bis[(1R)-3-(heftafluorobutyryl)camphorate] in OV-101 tandfonline.com | Helium | FPD |

Theoretical and Computational Chemistry Studies of 2 Diethoxyphosphorylethylbenzene

Quantum Mechanical Calculations on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are foundational to modern computational chemistry, providing precise information about a molecule's three-dimensional structure and the distribution of its electrons.

Conformational Analysis of 2-Diethoxyphosphorylethylbenzene and Its Derivatives